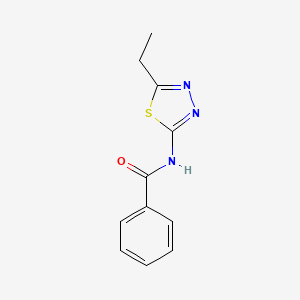

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide

Description

Significance of the 1,3,4-Thiadiazole (B1197879) Scaffold in Contemporary Medicinal Chemistry Research

The structural features of the 1,3,4-thiadiazole ring, such as its planarity and the presence of heteroatoms, allow it to interact with a variety of biological targets, including enzymes and receptors. The ability to readily introduce different substituents at the 2- and 5-positions of the ring provides a convenient handle for modulating the potency, selectivity, and pharmacokinetic properties of these compounds. This synthetic accessibility has facilitated the creation of large libraries of 1,3,4-thiadiazole derivatives for high-throughput screening and drug discovery programs.

Overview of Benzamide (B126) Derivatives as Pharmacologically Relevant Structures

Benzamide and its derivatives represent another class of compounds with a long and successful history in medicinal chemistry. The benzamide structure is present in a wide array of approved drugs with diverse therapeutic applications. These include antiemetics, antipsychotics, and gastroprokinetic agents. The amide linkage in benzamides is relatively stable to metabolic degradation and can participate in hydrogen bonding interactions with biological macromolecules, a key feature for drug-receptor binding.

The pharmacological profile of benzamide derivatives can be fine-tuned by introducing various substituents on the benzene (B151609) ring and the amide nitrogen. This versatility allows for the optimization of their biological activity, selectivity, and pharmacokinetic properties. The incorporation of a benzamide moiety into a molecule containing a 1,3,4-thiadiazole ring can lead to synergistic effects, resulting in compounds with enhanced potency or novel mechanisms of action.

Historical Context and Current Research Trajectory of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide and Structurally Related Congeners

Research into N-(1,3,4-thiadiazol-2-yl)benzamide derivatives has been an active area of investigation for several decades. Early studies focused on the synthesis and exploration of their fundamental chemical properties. Over time, the focus has shifted towards the systematic evaluation of their biological activities, driven by the promising pharmacological profiles of both the 1,3,4-thiadiazole and benzamide scaffolds.

The current research trajectory for this compound and its congeners is directed towards the discovery of novel therapeutic agents for a range of diseases. A significant body of research has explored the anticancer potential of these compounds. For instance, various N-(5-substituted-1,3,4-thiadiazol-2-yl)benzamide derivatives have been synthesized and evaluated for their cytotoxic activity against different cancer cell lines. nih.govnih.gov Studies have shown that modifications to the substituents on both the thiadiazole and benzoyl moieties can significantly impact their anticancer efficacy. researchgate.net

In addition to anticancer research, the antimicrobial properties of this class of compounds have also been a subject of interest. With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. The 1,3,4-thiadiazole nucleus is a known pharmacophore in many antimicrobial drugs, and its combination with the benzamide group has yielded compounds with promising activity against various bacterial and fungal strains. nih.govnih.govresearchgate.net

The synthesis of this compound and its analogs typically involves the acylation of a 2-amino-5-ethyl-1,3,4-thiadiazole (B82430) precursor with a substituted benzoyl chloride or benzoic acid. nih.gov The starting 2-amino-5-ethyl-1,3,4-thiadiazole can be prepared through the cyclization of a thiosemicarbazide (B42300) with a suitable carboxylic acid derivative.

While specific, in-depth studies focusing exclusively on this compound are not extensively documented in publicly available literature, the collective research on its structural analogs provides a strong foundation for understanding its potential pharmacological profile. The data from studies on closely related compounds, where the ethyl group is replaced by other small alkyl or aryl groups, or where the benzoyl ring is substituted, offer valuable insights into the structure-activity relationships (SAR) of this chemical class.

Below are interactive data tables summarizing the types of biological activities investigated for structurally related N-(1,3,4-thiadiazol-2-yl)benzamide derivatives.

Table 1: Investigated Biological Activities of N-(5-substituted-1,3,4-thiadiazol-2-yl)benzamide Derivatives

| Biological Activity | Therapeutic Area | Reference |

|---|---|---|

| Anticancer | Oncology | nih.gov, nih.gov, researchgate.net |

| Antimicrobial | Infectious Diseases | nih.gov, nih.gov, researchgate.net |

| Anti-inflammatory | Inflammation | ontosight.ai |

Table 2: Examples of Structurally Related Compounds and Their Reported Activities

| Compound Name | R Group at C5 of Thiadiazole | Substituent on Benzamide | Reported Activity |

|---|---|---|---|

| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives | Pyridin-2-yl | Various | Lipoxygenase inhibition, Anticancer nih.gov, nih.gov |

| N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives | Trifluoromethyl | Various | Anticancer researchgate.net |

| N-(5-benzylthio-1,3,4-thiadiazol-2-yl)piperazinyl quinolone | Benzylthio | Piperazinyl quinolone | Antibacterial nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c1-2-9-13-14-11(16-9)12-10(15)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHJEDVPYDGHQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 5 Ethyl 1,3,4 Thiadiazol 2 Yl Benzamide and Its Analogues

Established Synthetic Pathways to the 2-Amino-1,3,4-thiadiazole Core

The cornerstone for the synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is the precursor, 2-amino-5-ethyl-1,3,4-thiadiazole (B82430). The construction of this 2-amino-1,3,4-thiadiazole scaffold is a well-documented process in heterocyclic chemistry, with several reliable methods available.

Cyclization Reactions Utilizing Thiosemicarbazide (B42300) and Isothiocyanates

The most prevalent and direct route to 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide with a suitable carboxylic acid or its derivative. nih.gov In the case of 2-amino-5-ethyl-1,3,4-thiadiazole, propionic acid is the reagent of choice to introduce the ethyl group at the 5-position. The reaction is typically facilitated by a dehydrating agent or a catalyst.

Commonly employed cyclizing agents include strong acids such as concentrated sulfuric acid or polyphosphoric acid (PPA). nih.govgoogle.com For instance, heating thiosemicarbazide with propionic acid in the presence of polyphosphoric acid provides a high yield of 2-amino-5-ethyl-1,3,4-thiadiazole. google.com One documented procedure involves heating a mixture of propionic acid, thiosemicarbazide, and commercial polyphosphoric acid, with a small amount of hypophosphorous acid, at a temperature between 102°C and 111°C for approximately 1.5 hours, resulting in a yield of about 92.5%. google.com

Alternative acidic catalysts include phosphorus pentachloride, which can facilitate the reaction between a carboxylic acid and thiosemicarbazide under solid-phase conditions at room temperature. google.com The use of polyphosphate ester (PPE) has also been reported as an effective medium for this one-pot synthesis, avoiding the need for more toxic reagents like phosphorus oxychloride. mdpi.comsemanticscholar.org

Isothiocyanates serve as precursors for substituted thiosemicarbazides, which can then be cyclized to form 2-substituted-amino-1,3,4-thiadiazoles. This approach is particularly useful for synthesizing analogues with substituents on the exocyclic amino group.

Intermediate Precursors for the Thiadiazole Ring System

The synthesis of the 2-amino-1,3,4-thiadiazole ring system often proceeds through the formation of an acylthiosemicarbazide intermediate. This intermediate is formed by the acylation of thiosemicarbazide with a carboxylic acid or its derivative. nih.gov For the synthesis of 2-amino-5-ethyl-1,3,4-thiadiazole, the reaction between thiosemicarbazide and propionic acid initially forms 1-propionylthiosemicarbazide.

This acylthiosemicarbazide intermediate then undergoes intramolecular cyclization with the elimination of a water molecule to form the aromatic 1,3,4-thiadiazole (B1197879) ring. The efficiency of this cyclodehydration step is highly dependent on the choice of the condensing agent, with strong acids like polyphosphoric acid being particularly effective. google.commdpi.com The general mechanism involves the activation of the carbonyl group of the acylthiosemicarbazide by the acid catalyst, followed by nucleophilic attack from the sulfur atom and subsequent dehydration.

Amide Bond Formation Strategies for Incorporating the Benzamide (B126) Moiety

Once the 2-amino-5-ethyl-1,3,4-thiadiazole nucleus has been synthesized, the next crucial step is the introduction of the benzamide moiety. This is achieved through the formation of an amide bond between the 2-amino group of the thiadiazole and a benzoic acid derivative. Two primary strategies are employed for this transformation: the use of coupling reagents and the acylation with benzoyl halides.

Coupling Reagents and Conditions for Amidation (e.g., EDC/HOBt)

Modern synthetic chemistry often relies on coupling agents to facilitate the formation of amide bonds under mild conditions. A widely used combination is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt). This method is effective for coupling carboxylic acids with amines, including the less nucleophilic aromatic amines like 2-amino-1,3,4-thiadiazoles.

The reaction mechanism involves the activation of the carboxylic acid (benzoic acid) by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amino group of the thiadiazole. However, the addition of HOBt is beneficial as it reacts with the O-acylisourea to form an active ester, which is less prone to side reactions and racemization. This active ester then efficiently acylates the 2-amino-5-ethyl-1,3,4-thiadiazole to yield the desired this compound. nih.govluxembourg-bio.com The reaction is typically carried out in an aprotic solvent such as acetonitrile at room temperature. nih.gov

Acylation of Thiadiazole Amines with Benzoyl Halides

A more traditional and direct method for forming the amide bond is the acylation of the 2-amino-5-ethyl-1,3,4-thiadiazole with a benzoyl halide, most commonly benzoyl chloride. jmchemsci.com This reaction is a nucleophilic acyl substitution where the amino group of the thiadiazole acts as the nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride and displacing the chloride leaving group.

The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride that is formed as a byproduct. The choice of solvent can vary, with aprotic solvents like dimethyl sulfoxide (DMSO) being suitable. For example, the reaction of a similar 2-amino-1,3,4-thiadiazole derivative with benzoyl chloride in DMSO has been reported to proceed efficiently. jmchemsci.com

| Entry | Amine | Acylating Agent | Coupling System/Base | Solvent | Conditions | Product | Yield (%) |

| 1 | 2-Amino-5-mercapto-1,3,4-thiadiazole | Phenylacetic acid derivatives | EDC/HOBt | Acetonitrile | Room Temperature | N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives | 68 |

| 2 | 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | Chloroacetyl chloride | Anhydrous sodium acetate | Dry acetone | Cold, 1 h | 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | 87 |

| 3 | Azobenzen-p,p'-di(2-amine-1,3,4-thiadiazol-5-yl) | Benzoyl chloride | - | DMSO | Reflux, 6 h | Azobenzen-p,p'-di(2-benzamido-1,3,4-thiadiazol-5-yl) | 44 |

Functionalization and Derivatization at the 5-Ethyl Position of the Thiadiazole Ring

The synthesis of analogues of this compound with different substituents at the 5-position of the thiadiazole ring is a key strategy for structure-activity relationship studies. The most straightforward approach to introduce variability at this position is to utilize different carboxylic acids in the initial cyclization reaction with thiosemicarbazide. nih.govgoogle.com

By replacing propionic acid with other alkanoic or aromatic carboxylic acids, a wide array of 2-amino-5-substituted-1,3,4-thiadiazoles can be prepared. For example, using acetic acid instead of propionic acid in the reaction with thiosemicarbazide and polyphosphoric acid yields 2-amino-5-methyl-1,3,4-thiadiazole with a yield of 89.1%. google.com Similarly, other carboxylic acids can be employed to introduce longer alkyl chains, branched alkyl groups, or various aryl moieties at the 5-position. These 5-substituted-2-amino-1,3,4-thiadiazole analogues can then undergo amidation with benzoic acid or its derivatives to produce a library of N-(5-substituted-1,3,4-thiadiazol-2-yl)benzamides. nih.gov

Direct modification of the 5-ethyl group on a pre-formed thiadiazole ring is less common and synthetically more challenging. Such transformations would likely require multi-step sequences and may be complicated by the reactivity of the thiadiazole ring and the other functional groups present in the molecule. Therefore, building the desired 5-substituent into the structure from the outset via the choice of carboxylic acid is the more efficient and widely adopted synthetic strategy.

| Entry | Carboxylic Acid | Cyclizing Agent | Product | Yield (%) |

| 1 | Propionic acid | Polyphosphoric acid / Hypophosphorous acid | 2-Amino-5-ethyl-1,3,4-thiadiazole | 92.5 |

| 2 | Acetic acid | Polyphosphoric acid / Hypophosphorous acid | 2-Amino-5-methyl-1,3,4-thiadiazole | 89.1 |

| 3 | Carboxylic Acids | Polyphosphate ester (PPE) | 2-Amino-5-substituted-1,3,4-thiadiazoles | - |

| 4 | Carboxylic Acids | Phosphorus pentachloride | 2-Amino-5-substituted-1,3,4-thiadiazoles | >91 |

Diversification Strategies for Substitutions on the Benzamide Moiety

The synthesis of analogues of this compound with various substituents on the benzamide moiety is a key strategy for modulating the compound's physicochemical and biological properties. The primary approach involves the acylation of 2-amino-5-ethyl-1,3,4-thiadiazole with a diverse range of substituted benzoyl chlorides. This method allows for the systematic introduction of different functional groups onto the phenyl ring of the benzamide portion.

The core reaction is an amide bond formation, typically conducted by reacting the amine (2-amino-5-ethyl-1,3,4-thiadiazole) with a substituted benzoyl chloride in an appropriate solvent, often in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. nih.gov The availability of a wide array of commercial and synthetically accessible benzoyl chlorides makes this a highly versatile strategy. Benzoyl chlorides can be prepared from their corresponding benzoic acids using reagents such as thionyl chloride or phosphorus pentachloride.

Advanced diversification can be achieved through palladium-catalyzed cross-coupling reactions performed on a pre-functionalized benzamide ring (e.g., a bromo-substituted benzamide). nih.gov Techniques like the Suzuki-Miyaura coupling allow for the formation of carbon-carbon bonds, enabling the introduction of aryl or alkyl groups. nih.gov Similarly, Buchwald-Hartwig amination can be used to form carbon-nitrogen bonds. semanticscholar.org These methods significantly expand the chemical space that can be explored.

The table below illustrates potential diversification by listing various substituted benzoyl chlorides that can be reacted with 2-amino-5-ethyl-1,3,4-thiadiazole to generate a library of analogues.

| Substituted Benzoyl Chloride | Resulting Substituent on Benzamide Moiety |

| 4-Methoxybenzoyl chloride | 4-Methoxy |

| 4-Nitrobenzoyl chloride | 4-Nitro |

| 4-Chlorobenzoyl chloride | 4-Chloro |

| 3,4-Dimethoxybenzoyl chloride | 3,4-Dimethoxy |

| 2-Fluorobenzoyl chloride | 2-Fluoro |

| 4-(Trifluoromethyl)benzoyl chloride | 4-(Trifluoromethyl) |

Green Chemistry Principles in the Synthesis of this compound Derivatives

Adherence to green chemistry principles is crucial for developing sustainable and environmentally benign synthetic protocols for this compound and its derivatives. Several modern synthetic techniques can be employed to reduce waste, energy consumption, and the use of hazardous materials. ucl.ac.uk

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. jocpr.com In the context of amide synthesis, microwave heating can dramatically reduce reaction times from hours to minutes, often leading to higher product yields and purity. nih.govresearchgate.net This method is applicable to both the formation of the thiadiazole ring and the subsequent amidation step. nih.govnih.gov

Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasonic irradiation provides an alternative energy source that promotes reactions through acoustic cavitation. nih.gov This technique has been successfully applied to the synthesis of benzamides and other heterocyclic compounds, offering advantages such as shorter reaction times, milder conditions, and improved yields. researchgate.netlew.ro

Solvent-Free and Catalytic Conditions: A significant green approach involves minimizing or eliminating the use of volatile organic solvents. Solvent-free reactions, sometimes referred to as "grindstone" or solid-state chemistry, can be achieved by triturating reactants, occasionally with a catalyst. nih.govscispace.com Boric acid has been identified as an effective and environmentally friendly catalyst for the direct amidation of carboxylic acids, avoiding the need to convert the acid to a more reactive species like an acyl chloride. sciepub.comresearchgate.net This approach is highly atom-economical and reduces waste. semanticscholar.org

Enzymatic Synthesis: Biocatalysis offers a highly selective and sustainable route for amide bond formation. nih.gov Enzymes, such as Candida antarctica lipase B (CALB), can catalyze the direct amidation of carboxylic acids and amines in greener solvents like cyclopentyl methyl ether, often with high conversion rates and without the need for extensive purification. nih.gov

The following table summarizes green chemistry approaches applicable to the synthesis of thiadiazole benzamides.

| Green Chemistry Principle | Application in Synthesis | Advantages |

| Alternative Energy Sources | Microwave irradiation, Ultrasound | Reduced reaction time, increased yields, energy efficiency. nih.govnih.gov |

| Use of Catalysis | Boric acid, Ceric Ammonium Nitrate (CAN) | High atom economy, avoids stoichiometric activators, reusable catalysts. nih.govsciepub.com |

| Solvent Minimization | Solvent-free "grindstone" reactions | Reduces solvent waste, simplifies workup, lowers environmental impact. nih.govscispace.com |

| Renewable Feedstocks/Biocatalysis | Enzymatic amidation (e.g., using CALB) | High selectivity, mild reaction conditions, biodegradable catalyst. nih.gov |

Analytical Characterization Techniques for Synthesized Thiadiazole Benzamides

Comprehensive spectroscopic analysis is essential to confirm the structure and identity of synthesized this compound and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides definitive information about the molecular structure. For the title compound, characteristic signals would include a triplet for the methyl (-CH₃) protons and a quartet for the methylene (-CH₂) protons of the ethyl group. Aromatic protons on the benzamide ring typically appear as multiplets in the 7-9 ppm region. nih.gov The amide proton (N-H) usually presents as a broad singlet at a downfield chemical shift (often >12 ppm), which disappears upon D₂O exchange. nih.gov

¹³C NMR: The carbon NMR spectrum complements the proton data. Key signals include those for the aliphatic carbons of the ethyl group, the aromatic carbons of the benzamide ring, and the two distinct carbons of the 1,3,4-thiadiazole ring. The carbonyl carbon (C=O) of the amide is a particularly notable signal, typically appearing in the range of 165-171 ppm. researchgate.net

Table of Expected NMR Chemical Shifts for this compound

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Ethyl -CH₃ | ~1.4 (triplet) | ~14 |

| Ethyl -CH₂ | ~3.1 (quartet) | ~25 |

| Benzamide Aromatic C-H | 7.5 - 8.3 (multiplet) | 128 - 133 |

| Amide N-H | >12 (broad singlet) | N/A |

| Amide C=O | N/A | ~165-171 |

| Thiadiazole C5 (C-Ethyl) | N/A | ~170 |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of a thiadiazole benzamide derivative shows several characteristic absorption bands. dergipark.org.tr The N-H stretch of the amide group appears as a distinct band around 3100-3300 cm⁻¹. nih.gov The most intense and easily identifiable peak is the carbonyl (C=O) stretch of the amide, which is typically observed in the 1660-1680 cm⁻¹ region. researchgate.net Other significant absorptions include aromatic C-H stretching just above 3000 cm⁻¹, C=N stretching of the thiadiazole ring around 1570-1630 cm⁻¹, and aromatic C=C stretching bands. researchgate.netchemijournal.com

Table of Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amide) | 3100 - 3300 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Weak |

| C=O Stretch (Amide I) | 1660 - 1680 | Strong |

| C=N Stretch (Thiadiazole) | 1570 - 1630 | Medium |

| N-H Bend (Amide II) | 1520 - 1550 | Medium |

| C=C Stretch (Aromatic) | 1480 - 1600 | Medium-Weak |

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized compound. Under electrospray ionization (ESI) or electron ionization (EI), the molecule typically shows a prominent protonated molecule [M+H]⁺ or molecular ion [M]⁺ peak. nih.gov A common fragmentation pathway for benzamides is the cleavage of the amide (N-CO) bond. nih.govresearchgate.net This results in the formation of a stable benzoyl cation (C₆H₅CO⁺, m/z 105 for an unsubstituted benzamide) and the corresponding 2-amino-5-ethyl-1,3,4-thiadiazole fragment. Further fragmentation of the benzoyl cation can lead to the loss of carbon monoxide (CO) to yield a phenyl cation (C₆H₅⁺, m/z 77). nih.gov

Chromatographic methods are fundamental for assessing the purity of the synthesized compounds and for monitoring the progress of the reaction.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique used routinely during synthesis. nih.gov A small amount of the reaction mixture is spotted onto a TLC plate (e.g., silica gel). nih.gov The plate is then developed in a suitable mobile phase, which is a solvent system selected to achieve good separation between the starting materials, intermediates, and the final product. nih.gov For thiadiazole and benzamide derivatives, common solvent systems include mixtures of ethyl acetate, hexane, chloroform, and methanol. nih.gov

After development, the separated spots are visualized, typically under UV light or by exposure to iodine vapor. nih.gov The progress of the reaction is determined by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. The purity of the final, isolated compound is confirmed by the presence of a single spot on the TLC plate. The retention factor (Rf value) of each spot is calculated to aid in identification. nih.gov

Structure Activity Relationship Sar Elucidation for N 5 Ethyl 1,3,4 Thiadiazol 2 Yl Benzamide Derivatives

Impact of Substituent Modifications at the 5-Position of the 1,3,4-Thiadiazole (B1197879) Ring

The substituent at the 5-position of the 1,3,4-thiadiazole ring is a critical determinant of biological activity. Research has shown that variations at this position, ranging from simple alkyl and aryl groups to more complex heterocyclic systems, can dramatically influence the compound's potency and selectivity.

For instance, in a series of 5-substituted-1,3,4-thiadiazole-2-thiols, structural modifications at the 5-position were explored to develop new antioxidant agents. researchgate.net While the core scaffold was slightly different from N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide, the principle of modifying the 5-position remains relevant. The study identified that specific substitutions led to compounds with very high antioxidant activities, highlighting the importance of this position for molecular interaction with biological targets. researchgate.net

These findings underscore that the size, lipophilicity, and electronic nature of the substituent at the 5-position are pivotal for activity.

Influence of Substitutions on the Benzamide (B126) Moiety (e.g., Halogenation, Alkoxy, Sulfonyl groups)

Substitutions on the benzamide phenyl ring play a crucial role in modulating the biological activity of this class of compounds. The electronic properties and position of these substituents can lead to significant variations in potency.

Research has consistently shown that the presence and nature of substituents on the phenyl ring of the benzamide portion are key to the activity of 1,3,4-thiadiazole derivatives. mdpi.com

Halogenation: Electron-withdrawing groups, such as chloro atoms, on the phenyl ring have been shown to enhance cytotoxic activity. mdpi.commdpi.com For example, in one series of anticancer compounds, a chloro substituent was found to be more effective than an electron-donating methyl group. mdpi.com In a different study on acetylcholinesterase inhibitors, chlorinated derivatives showed significant potency. The position of the chlorine atom was also critical; an ortho-chloro substituent (Compound 7f ) had a higher inhibitory activity than meta- (Compound 7g ) or para-chloro (Compound 7h ) analogs, suggesting that both steric and electronic effects are at play. tbzmed.ac.ir

Alkoxy Groups: The influence of alkoxy groups, such as methoxy, can be complex and target-dependent. In some anticancer studies, derivatives with a methoxy group (an electron-donating moiety) rendered higher activity than those with a nitro group (an electron-withdrawing group). researchgate.net Specifically, ortho-methoxylated derivatives were identified as the most potent inhibitors of the lipoxygenase enzyme. nih.govnih.gov In a series of acetylcholinesterase inhibitors, an ortho-methoxylated derivative was also highly potent, ranking third in the evaluated series. tbzmed.ac.ir

Nitro Groups: Nitro groups, being strongly electron-withdrawing, have also been shown to confer potent biological activity. mdpi.com In studies on potential anticancer agents, nitro-containing derivatives demonstrated remarkable inhibitory activity against the HT29 cell line, with the meta-position being the most effective. nih.gov Similarly, among nitrated derivatives tested for acetylcholinesterase inhibition, the para-nitro compound was the most active, which was attributed to favorable electron-withdrawing effects, electrostatic interactions, and hydrophilicity. tbzmed.ac.ir

The following table summarizes the varied effects of these substitutions across different studies:

| Substituent Type | Position | Observed Effect | Biological Target/Assay | Reference |

| Chloro (Cl) | para | Enhanced cytotoxicity | Anticancer | mdpi.com |

| Chloro (Cl) | ortho | Most potent among chloro-isomers | Acetylcholinesterase Inhibition | tbzmed.ac.ir |

| Methoxy (OCH₃) | ortho | Most potent enzyme inhibitor | Lipoxygenase Inhibition | nih.govnih.gov |

| Methoxy (OCH₃) | Not specified | Higher activity than nitro group | Anticancer | researchgate.net |

| Nitro (NO₂) | meta | Highest cytotoxicity among isomers | Anticancer (HT29 cells) | nih.gov |

| Nitro (NO₂) | para | Most potent among nitro-isomers | Acetylcholinesterase Inhibition | tbzmed.ac.ir |

Role of Linker Modifications and Hybrid Molecular Architectures

The linker connecting the core N-(1,3,4-thiadiazol-2-yl)benzamide structure to other chemical moieties is a key area for modification to enhance biological activity. Designing hybrid molecules by incorporating other pharmacologically active scaffolds via a linker can lead to compounds with improved potency and novel mechanisms of action.

For example, research on anticancer agents based on the 5-(4-chlorophenyl)-1,3,4-thiadiazole scaffold found that linking it to a piperazine ring through an acetamide linker was advantageous for antiproliferative activity. mdpi.commdpi.com The nature of the substituent on the distal end of the piperazine ring further modulated this activity. A two-fold increase in potency was observed when an N-methyl group on the piperazine was elongated to an N-ethyl group. mdpi.com

In a different approach, a series of potential anti-Alzheimer agents were developed by linking a piperidine moiety to the 5-position of the 1,3,4-thiadiazole ring via a thioethyl linker (-S-CH₂-CH₂-). tbzmed.ac.ir This design was inspired by the structure of Donepezil, a known acetylcholinesterase inhibitor, effectively creating a hybrid molecule. The resulting compounds showed remarkable inhibitory effects against acetylcholinesterase in the nanomolar range. tbzmed.ac.ir

The structure of the linker itself is also critical. Studies on other thiadiazole series have investigated alkylthio (-S-R), alkylsulfinyl (-SO-R), and alkylsulfonyl (-SO₂-R) linkers, demonstrating that the oxidation state of the sulfur atom in the linker dramatically impacts antibacterial activity. researchgate.net These findings highlight that the linker is not merely a spacer but an active contributor to the molecule's interaction with its biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool used to correlate the chemical structure of compounds with their biological activity. For 1,3,4-thiadiazole derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) have been successfully applied to understand the structural requirements for activity and to predict the potency of novel compounds. nih.govplos.org

In a study on N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides with antifungal activity, a statistically reliable CoMFA model was developed. nih.gov This model had good predictive power, with a cross-validation coefficient (q²) of 0.516 and a non-cross-validated coefficient (r²) of 0.8. nih.gov Such models generate contour maps that visualize regions where steric bulk or specific electrostatic properties are predicted to enhance or diminish biological activity.

Another study on 1,3,4-thiadiazole xylofuranose derivatives also established robust CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA) models. plos.org The CoMFA model showed a q² of 0.639 and an r² of 0.949, indicating a highly significant and predictive model. plos.org These QSAR models provide valuable guidance for rational drug design, allowing for the in-silico screening and prioritization of new derivatives for synthesis, thereby saving time and resources. semanticscholar.org The insights gained from these models help to explain the experimental observations regarding steric and electronic effects.

Steric and Electronic Effects on Biological Potency

The biological potency of this compound derivatives is profoundly influenced by the steric and electronic properties of their substituents. These two factors often work in concert to determine how well a molecule can fit into and interact with its biological target.

Electronic Effects: The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, is a recurring theme in the SAR of 1,3,4-thiadiazole derivatives.

Electron-withdrawing groups (EWGs): In several studies on anticancer agents, EWGs like nitro (NO₂), chloro (Cl), or amido groups on a phenyl ring were found to enhance cytotoxicity. mdpi.commdpi.com The electron-withdrawing effect of a nitro group was cited as a favorable factor for acetylcholinesterase inhibition. tbzmed.ac.ir

Electron-donating groups (EDGs): The effect of EDGs like methyl (-CH₃) or methoxy (-OCH₃) can be variable. In one anticancer study, a methyl group was detrimental to activity compared to a chloro group. mdpi.com However, in another series, compounds with a methoxy group showed higher cytotoxic activity than those with a nitro group, suggesting the relationship is not universal and depends on the specific scaffold and target. researchgate.net

Mechanistic Investigations into the Biological Actions of N 5 Ethyl 1,3,4 Thiadiazol 2 Yl Benzamide Analogues

Identification and Validation of Specific Molecular Targets within Biological Pathways

Research has identified several molecular targets for analogues of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide, highlighting their potential as inhibitors of key enzymes involved in disease pathogenesis.

One of the prominent targets identified is lipoxygenase (LOX) . A series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives were synthesized and evaluated for their inhibitory activity against 15-lipoxygenase-1 (15-LOX-1), which is considered a novel target for anticancer drug discovery. nih.govresearchgate.net The role of LOX enzymes in the development of various cancers, including colorectal, skin, pancreatic, and renal cancers, has been confirmed. researchgate.net The inhibition of these enzymes by 1,3,4-thiadiazole (B1197879) derivatives underscores their potential as anticancer agents. nih.govresearchgate.net

Another critical set of molecular targets are Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) . N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure have been identified as novel EGFR/HER-2 dual-target inhibitors. nih.gov These receptors are key players in cancer cell growth and angiogenesis, and their inhibition is a validated strategy in cancer therapy.

Furthermore, some 1,3,4-thiadiazole derivatives have been investigated as carbonic anhydrase inhibitors . mdpi.com Specifically, benzene (B151609) sulfonamides containing thioureido-linked amino-thiadiazole derivatives have shown potent inhibition of cytosolic human carbonic anhydrase (hCA) isoforms I and II, with moderate inhibition of isoforms IX and XII. mdpi.com These enzymes are implicated in various physiological and pathological processes, including glaucoma and epilepsy. mdpi.com

The ability of the 1,3,4-thiadiazole scaffold to act as a bioisostere of pyrimidine allows these compounds to potentially interfere with DNA replication processes, suggesting that DNA itself could be a molecular target. nih.gov

Table 1: Identified Molecular Targets of this compound Analogues

| Target Enzyme/Protein | Biological Pathway | Therapeutic Area |

|---|---|---|

| 15-Lipoxygenase-1 (15-LOX-1) | Arachidonic acid metabolism | Cancer |

| Epidermal Growth Factor Receptor (EGFR) | Cell growth and proliferation | Cancer |

| Human Epidermal Growth Factor Receptor 2 (HER-2) | Cell growth and proliferation | Cancer |

| Carbonic Anhydrase (hCA I, II, IX, XII) | pH regulation, fluid secretion | Glaucoma, Epilepsy |

Elucidation of Cellular Signaling Pathways Modulated by Compound Exposure

The interaction of this compound analogues with their molecular targets triggers a cascade of events that modulate various cellular signaling pathways, often leading to anticancer effects.

A significant pathway modulated by these compounds is the apoptotic pathway . N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and its benzothioamide derivatives have been shown to induce apoptosis through a caspase-dependent pathway. researchgate.net Similarly, novel 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives were found to induce apoptotic cell death, as indicated by a significant increase in the Bax/Bcl-2 ratio and caspase 9 levels in treated cancer cells. semanticscholar.org

In addition to inducing apoptosis, these compounds can also affect the cell cycle . Treatment of cancer cells with certain 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives resulted in cell cycle arrest at the S and G2/M phases. semanticscholar.org This disruption of the normal cell cycle progression is a key mechanism for inhibiting cancer cell proliferation.

The inhibition of EGFR and HER-2 by specific N-(1,3,4-thiadiazol-2-yl)benzamide derivatives directly impacts downstream signaling pathways that are crucial for cancer growth and angiogenesis. nih.gov These pathways often involve a series of protein kinases and transcription factors that regulate cell proliferation, survival, and metastasis.

Table 2: Modulated Cellular Signaling Pathways by this compound Analogues

| Cellular Pathway | Effect | Outcome |

|---|---|---|

| Apoptosis | Induction (caspase-dependent) | Cancer cell death |

| Cell Cycle | Arrest at S and G2/M phases | Inhibition of proliferation |

Analysis of Compound Binding Modes with Target Proteins

Understanding the binding modes of this compound analogues with their target proteins is crucial for structure-based drug design and optimization. While specific crystallographic data for the title compound is not detailed in the provided context, general structural features and intermolecular interactions of related compounds have been described.

The mesoionic nature of the 1,3,4-thiadiazole ring is thought to enhance the ability of these compounds to cross cellular membranes and bind to biological targets. nih.gov In the crystal structure of N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide, the molecule is stabilized by intermolecular N—H⋯N hydrogen bonds, forming an inversion dimer. nih.gov This type of hydrogen bonding capability is a critical feature for protein-ligand interactions.

Molecular docking studies performed on various 1,3,4-thiadiazole derivatives have provided insights into their binding modes. For instance, in the case of carbonic anhydrase inhibitors, in-silico studies revealed proper interaction with good binding scores within the active site of the human carbonic anhydrase enzyme. mdpi.com Similarly, docking studies with N, N-disubstituted piperazine derivatives containing a 1,3,4-thiadiazole ring showed good binding scores with their target, suggesting a strong interaction. mdpi.com

The general structure of these benzamide (B126) derivatives, with the thiadiazole ring linked to a benzoyl group, provides a scaffold that can be readily modified to optimize interactions with the active sites of various target proteins. The substituents on both the thiadiazole and the phenyl rings can be altered to enhance binding affinity and selectivity.

Computational Chemistry and Molecular Modeling Applications in N 5 Ethyl 1,3,4 Thiadiazol 2 Yl Benzamide Research

Molecular Docking Simulations for Ligand-Receptor Interactions and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide research, docking simulations are crucial for understanding how this compound and its derivatives might interact with specific biological targets, such as enzymes and receptors. These simulations can predict the binding affinity, which is often expressed as a docking score or binding energy (in kcal/mol), and visualize the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the synthesis of nucleic acids and amino acids, making it an important target for anticancer and antimicrobial therapies. Molecular docking studies on various 1,3,4-thiadiazole (B1197879) derivatives have been performed to evaluate their potential as DHFR inhibitors. For instance, a study on 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide, a related compound, demonstrated strong binding to the DHFR active site with a binding energy (ΔG) of -9.0 kcal/mol. mdpi.com This compound was found to form three intermolecular hydrogen bonds with key amino acid residues, including Asp 21 and Ser 59, within the enzyme's active site. mdpi.com Such studies suggest that this compound could also be investigated as a potential DHFR inhibitor.

Cyclooxygenase-1 (COX-1): COX enzymes are involved in the inflammatory response, and their inhibition is a key mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs). While direct docking studies of this compound with COX-1 are not extensively reported, research on related thiazole carboxamide derivatives has shown their potential to inhibit COX enzymes. For example, certain thiazole derivatives have demonstrated potent activity against both COX-1 and COX-2. nih.gov Molecular docking of these compounds has helped to elucidate the structural requirements for effective binding within the COX active site.

Acetylcholinesterase (AChE): AChE is a primary target in the management of Alzheimer's disease. Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain. Several studies have explored 1,3,4-thiadiazole derivatives as potential AChE inhibitors. nih.govresearchgate.netmdpi.com For example, a series of N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives were synthesized and evaluated for their anticholinesterase activity, with some compounds showing higher potency than the reference drug donepezil. nih.gov Molecular docking of the most active compounds revealed key interactions, such as hydrogen bonding of the carbonyl group with tyrosine 121 in the AChE active site. researchgate.net

Table 1: Molecular Docking Scores of Related 1,3,4-Thiadiazole Derivatives with Various Receptors

| Compound Class | Target Receptor | Binding Affinity / Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| 2,4-dichloro-N-(...)-benzamide | DHFR | -9.0 | mdpi.com |

| N-(4-((Z)-1-(((Z)-5-(4-methoxyphenyl)...) | DHFR | -8.2 | mdpi.com |

| N-(5-((acridin-9-yl amino)methyl)...) | Topoisomerase I | -8.6 | mdpi.com |

| 1,3,4-Thiadiazole Derivative (Compound 7) | SARS-CoV-2 Mpro | -11.4 | researchgate.netresearchgate.net |

| Benzimidazole–Thiadiazole Hybrid (5f) | Candida CYP51 | -10.928 | nih.gov |

In Silico Screening and Virtual Library Design for Novel Active Compounds

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is significantly faster and more cost-effective than traditional high-throughput screening (HTS).

For the this compound scaffold, virtual library design involves the creation of a large, diverse collection of structurally related compounds in a digital format. This is achieved by systematically modifying the core structure with various functional groups at different positions. For example, a combinatorial virtual library of approximately 4.2 x 10^5 molecules based on a 2-aminoacyl-1,3,4-thiadiazole scaffold was created to identify novel inhibitors of prostaglandin E2 and leukotriene biosynthesis. mdpi.com

Once a virtual library is designed, it can be screened against a specific biological target using techniques like molecular docking. This process filters the library to a smaller, more manageable number of "hits" with the highest predicted binding affinities. These selected compounds can then be synthesized and subjected to experimental testing. This approach has been successfully applied to identify 1,3,4-thiadiazole derivatives as potential inhibitors for various targets, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis and cancer progression. nih.gov

Pharmacophore Modeling for Lead Optimization

Pharmacophore modeling is another crucial computational tool that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are necessary for its biological activity. These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative charges.

A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or the structure of the target receptor's binding site (structure-based). This model then serves as a 3D query to screen virtual libraries for novel compounds that possess the required pharmacophoric features, even if they have a different chemical scaffold.

In the context of 1,3,4-thiadiazole derivatives, pharmacophore modeling can be used for lead optimization. By understanding the key features responsible for the activity of a lead compound like this compound, medicinal chemists can design modifications to enhance its potency and selectivity. For instance, a ligand-based pharmacophore model was constructed to screen for 1,3,4-thiadiazole derivatives as potential VEGFR-2 inhibitors, leading to the identification of several promising candidates. mdpi.com The 1,3,4-thiadiazole nucleus itself is considered a versatile pharmacophore due to its ability to participate in various biological interactions and its presence in several clinically used drugs. nih.gov

Prediction of ADMET-related Properties

The success of a drug candidate depends not only on its efficacy but also on its pharmacokinetic profile, which includes its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). Predicting these properties early in the drug discovery process is essential to avoid costly failures in later stages. In silico ADMET prediction models use a compound's structure to estimate its physicochemical and pharmacokinetic properties.

For this compound and its derivatives, computational tools can predict various ADMET-related parameters. These include:

Absorption: Prediction of properties like intestinal absorption, oral bioavailability, and blood-brain barrier penetration. For example, in silico studies of some 1,3,4-thiadiazole derivatives have shown high intestinal absorption but low blood-brain barrier penetration.

Distribution: Estimation of plasma protein binding and volume of distribution.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of clearance rates and major routes of elimination.

Toxicity: Early assessment of potential toxicities, such as carcinogenicity, mutagenicity, and cardiotoxicity.

Many studies on novel 1,3,4-thiadiazole derivatives include an in silico ADMET evaluation to assess their drug-likeness. For example, adherence to Lipinski's rule of five is often a primary filter to ensure good oral bioavailability. researchgate.net These predictions help in prioritizing compounds for further development and in designing molecules with more favorable pharmacokinetic profiles.

Future Research Directions and Translational Perspectives for N 5 Ethyl 1,3,4 Thiadiazol 2 Yl Benzamide

Rational Design of Next-Generation Thiadiazole Benzamide (B126) Hybrid Structures

The rational design of new therapeutic agents based on the N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide core is a key area of future research. This approach leverages an understanding of structure-activity relationships (SAR) to create hybrid molecules with enhanced potency, selectivity, and pharmacokinetic profiles. The 1,3,4-thiadiazole (B1197879) ring is a versatile pharmacophore that can be strategically combined with other bioactive moieties to target specific biological pathways. researchgate.netmdpi.com Its mesoionic character allows it to cross biological membranes and interact with target proteins effectively. researchgate.net

Pharmacophore merging is a widely used strategy in drug design to improve efficacy and overcome resistance. nih.gov For instance, the amide functional group present in the benzamide portion of the molecule is crucial for forming hydrogen-bonding interactions with biological targets. nih.gov By systematically modifying the substituents on both the benzamide and the thiadiazole rings, researchers can fine-tune the compound's properties.

Recent efforts have focused on creating thiadiazole hybrids targeting key proteins in cancer progression, such as receptor tyrosine kinases. mdpi.com Dual inhibitors that simultaneously target the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) have been developed from N-(1,3,4-thiadiazol-2-yl)benzamide derivatives. nih.govnih.gov Similarly, combining the thiadiazole-benzenesulfonamide pharmacophores has led to the creation of potent dual inhibitors of B-Raf and VEGFR-2, crucial targets in liver cancer. nih.gov The design of these hybrids often involves identifying the essential pharmacophoric features of known inhibitors, such as a hetero-aromatic group for hinge region binding and a hydrophobic tail for engaging allosteric pockets. rsc.org

| Hybrid Scaffold | Target(s) | Therapeutic Area | Design Rationale |

|---|---|---|---|

| N-(1,3,4-thiadiazol-2-yl)benzamide-quinoline | EGFR/HER-2 | Cancer (Breast, Lung) | Merging pharmacophores to create dual-target inhibitors for enhanced efficacy and reduced resistance. nih.govnih.gov |

| Thiadiazole-Benzenesulfonamide | B-Raf/VEGFR-2 | Cancer (Hepatocellular Carcinoma) | Development of dual inhibitors targeting key kinases in tumor angiogenesis and proliferation. nih.gov |

| Thiadiazole-Carboxamide | c-Met Kinase | Cancer | Utilizing the thiadiazole scaffold to tune physicochemical properties and form key hydrogen bonds with the target. nih.gov |

| Nicotinamide-Thiadiazole | VEGFR-2 | Cancer (Breast) | Combining two known pharmacophores to create novel hybrids that selectively inhibit VEGFR-2. rsc.org |

Development of Multi-Target Directed Ligands for Complex Diseases

Complex and multifactorial diseases, such as cancer and neurodegenerative disorders, often involve the dysregulation of multiple biological pathways. nih.gov The traditional "one-target, one-molecule" approach is often insufficient for treating such conditions. Consequently, there is growing interest in developing multi-target-directed ligands (MTDLs) that can simultaneously modulate several relevant biological targets, potentially offering improved therapeutic outcomes and a lower likelihood of drug resistance. mdpi.comnih.gov

The this compound scaffold is an excellent starting point for designing MTDLs. By incorporating different functional groups and linking them to other pharmacophores, derivatives can be engineered to interact with multiple receptors or enzymes. For example, research has shown the successful design of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives as dual inhibitors of EGFR and HER-2, which are both highly expressed in various cancers. mdpi.comnih.gov Another study demonstrated the creation of thiadiazole-benzenesulfonamide hybrids that act as dual inhibitors of B-Raf and VEGFR-2 for treating liver cancer. nih.gov

Beyond oncology, this strategy is being applied to neurodegenerative conditions like Alzheimer's disease. nih.gov Researchers have developed benzothiazole derivatives (a related sulfur-containing heterocycle) as MTDLs that interact with the histamine H3 receptor (H3R) while also inhibiting key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), all of which are implicated in the pathology of Alzheimer's. nih.gov This highlights the potential for designing thiadiazole-benzamide MTDLs for complex neurological diseases.

| Compound Class | Primary Targets | Disease Context | Potential Advantage |

|---|---|---|---|

| N-(1,3,4-thiadiazol-2-yl)benzamide derivatives | EGFR, HER-2 | Breast and Lung Cancer | Enhanced therapeutic efficacy and potential to overcome drug resistance. mdpi.comnih.gov |

| Thiadiazole-benzenesulfonamide hybrids | B-Raf, VEGFR-2 | Hepatocellular Carcinoma | Simultaneously targets cancer cell proliferation and angiogenesis. nih.gov |

| Benzothiazole derivatives | H3R, AChE, BuChE, MAO-B | Alzheimer's Disease | Addresses multiple pathological pathways (neurotransmission, amyloid processing) with a single molecule. nih.gov |

| Coumarin linked 1,3,4-oxadiazole hybrids | Cholinesterase, Antioxidant, Anti-inflammatory pathways | Alzheimer's Disease | Acts as a multi-target directed ligand to address the multifaceted nature of the disease. researchgate.net |

Exploration of Novel Therapeutic Areas and Neglected Diseases

While much of the research on thiadiazole benzamide derivatives has concentrated on oncology, the structural features of this scaffold suggest its potential utility across a broader spectrum of diseases. Future investigations should extend to novel therapeutic areas, including inflammatory disorders, neurodegenerative conditions beyond Alzheimer's, and neglected diseases that disproportionately affect underserved populations.

The enzyme 15-lipoxygenase-1 (15-LOX-1) is a target for cancer drug discovery, and N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives have been synthesized and evaluated as inhibitors of this enzyme. nih.gov Since lipoxygenases play a role in inflammatory processes, these compounds could be repurposed or further optimized for treating inflammatory conditions.

Furthermore, some heterocyclic compounds derived from a N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide precursor have demonstrated significant insecticidal activity against the cotton leafworm (Spodoptera littoralis). researchgate.net This finding opens up an intriguing avenue for research into developing agents to combat agricultural pests or, more importantly, vectors of neglected tropical diseases. The development of novel insecticides is a critical global health priority, and the thiadiazole scaffold could provide a new chemical starting point.

The versatility of the thiadiazole ring and its derivatives in interacting with various biological targets suggests that screening these compounds against a wider range of pathogens and disease models could uncover entirely new therapeutic applications.

Integration of Artificial Intelligence and Machine Learning in Compound Optimization and Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, making it faster, more cost-effective, and more efficient. premierscience.comnih.gov These computational tools can be applied at various stages of the development pipeline for this compound and its analogs, from initial hit identification to preclinical evaluation. nih.govcrimsonpublishers.com

ML algorithms are particularly adept at developing Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can analyze large datasets of thiadiazole derivatives and their biological activities to predict the potency of new, unsynthesized compounds, thereby guiding the rational design of more effective molecules. nih.govresearchgate.net By identifying key molecular descriptors that correlate with high activity, QSAR can prioritize which compounds to synthesize, saving time and resources.

| Discovery Stage | AI/ML Application | Specific Task | Potential Impact |

|---|---|---|---|

| Target Identification | Deep Learning, Data Mining | Analyzing genomic and proteomic data to identify novel drug targets. premierscience.comnih.gov | Accelerates the identification of relevant biological pathways for intervention. |

| Hit Identification | Virtual Screening, Deep Learning | Screening large compound libraries against a target; predicting drug-target interactions. premierscience.com | Increases the efficiency and hit rate of initial screening campaigns. |

| Lead Optimization | QSAR, Machine Learning | Predicting the biological activity and properties of new analogs. nih.govresearchgate.net | Guides medicinal chemistry efforts to synthesize more potent and selective compounds. |

| Preclinical Development | Predictive Modeling | In silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. nih.govcrimsonpublishers.com | Reduces late-stage failures by identifying compounds with poor pharmacokinetic or safety profiles early on. |

Q & A

Q. What are the common synthetic routes for N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide and its derivatives?

- Methodological Answer: The compound and its derivatives are synthesized via two primary routes:

- Conventional method: Refluxing 2-benzamidoacetic acid with thiosemicarbazide and phosphorus oxychloride (POCl₃), followed by cyclization in aqueous KOH. Reaction times range from 15–18 hours .

- Microwave-assisted synthesis: Solvent-free reactions under microwave irradiation (15–20 minutes) using glacial acetic acid as a catalyst. This method improves yields and reduces time compared to conventional approaches .

Key intermediates include N-(5-amino-1,3,4-thiadiazol-2-yl)benzamide, which is functionalized with substituents like cyanoacetamido or aryl groups .

Q. How is the purity and structural integrity of synthesized compounds confirmed?

- Methodological Answer: Characterization involves:

- TLC for purity assessment.

- IR spectroscopy to confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and thiadiazole ring (C=N, ~1550 cm⁻¹) functionalities .

- ¹H/¹³C NMR for substituent identification (e.g., ethyl proton signals at δ 1.2–1.4 ppm and aromatic protons at δ 7.5–8.0 ppm) .

- Mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺ for N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide at m/z 249.3) .

Q. What in vitro assays are used for preliminary biological screening?

- Methodological Answer:

- Anticancer activity: MTT assay against cancer cell lines (e.g., A549, MCF-7) to measure IC₅₀ values .

- Antioxidant activity: ABTS radical scavenging assay, with results compared to Trolox standards .

- Enzyme inhibition: Lipoxygenase (LOX) inhibition assays to evaluate anti-inflammatory or anticancer potential .

Advanced Research Questions

Q. How can researchers design derivatives to enhance anticancer activity?

- Methodological Answer:

- Introduce electron-withdrawing groups (e.g., nitro, cyano) at the 5-position of the thiadiazole ring to improve pro-apoptotic activity .

- Hybridize with heterocycles (e.g., pyridine, furan) to modulate solubility and target specificity. For example, N-(5-(2-cyano-3-(thiophen-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide shows enhanced cytotoxicity via PI3K/AKT pathway inhibition .

- SAR Tip: Ethyl groups at the 5-position improve metabolic stability, while benzamide moieties enhance DNA intercalation .

Q. What mechanistic pathways are implicated in the anticancer activity of these compounds?

- Methodological Answer:

- AKT pathway inhibition: Compounds like N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide reduce phosphorylated AKT levels, inducing apoptosis in NSCLC cells .

- Cell cycle arrest: Derivatives such as N-(5-(3-nitrophenyl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide trigger G2/M phase arrest by downregulating cyclin B1 .

- Pro-apoptotic effects: Caspase-3/7 activation and mitochondrial membrane depolarization are observed in treated cells .

Q. How can solubility and bioavailability challenges be addressed for in vivo studies?

- Methodological Answer:

- Formulation strategies: Encapsulation in β-cyclodextrin nanocapsules improves aqueous solubility and bioavailability .

- Derivatization: Introduce hydrophilic groups (e.g., sulfonamide, hydroxyl) while maintaining thiadiazole core integrity .

Q. How do structural modifications affect lipoxygenase (LOX) inhibition?

- Methodological Answer:

- Pyridinyl substituents at the 5-position enhance LOX inhibition (IC₅₀ < 10 µM) by interacting with the enzyme’s hydrophobic pocket .

- Substituted acrylamido groups increase selectivity for 15-LOX over COX-2, reducing off-target effects .

Q. What are key considerations in optimizing reaction yields for thiadiazole derivatives?

- Methodological Answer:

- Catalyst selection: Triethylamine improves cyclization efficiency in acetonitrile .

- Solvent-free conditions: Microwave irradiation minimizes side reactions and accelerates Schiff base formation .

- Stepwise purification: Recrystallization from ethanol or ethyl acetate removes unreacted intermediates .

Contradictions and Validation

- Microwave vs. conventional synthesis: While microwave methods reduce reaction time, conventional routes may yield purer crystals due to slower nucleation .

- Substituent effects: Ethyl groups enhance stability but may reduce solubility, requiring trade-offs in derivative design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.